Crolibulin (also known as EPC2407) is a derivative of the 4-Aryl-4H-chromenes class and functions as a colchicine binding site inhibitor (CBSI) [1]. Its primary mechanism is the disruption of microtubule dynamics, leading to several downstream cellular effects summarized in the diagram below.
This compound's binding induces a curved conformation in the tubulin heterodimer, preventing it from adopting the straight structure required for incorporation into the growing microtubule polymer [2]. This disruption is particularly effective against rapidly dividing cells, such as cancer cells, and also impacts tumor vasculature, demonstrating anti-angiogenic properties [1].
The crystal structure of the tubulin-crolibulin complex (PDB code: 6JCJ) resolved at 2.5 Å reveals the specific interactions [1] [3].
The table below summarizes the key residues involved in this compound binding.
| Tubulin Subunit | Key Interacting Residues | Type of Interaction |
|---|---|---|
| β-tubulin | βTyr200, βVal236, βLeu240, βLeu246, βAla248, βLeu253 | Hydrophobic interactions [1] |
| β-tubulin | βAla314, βIle316, βAla352, βIle368 | Hydrophobic interactions [1] |
| β-tubulin | βT7 loop (residues βAsn249 - βAsp251) | Induces conformational change [1] |
The proposed mechanism of action is supported by robust experimental evidence.
| Compound | HT-29 (Colon) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) | MKN-45 (Gastric) IC₅₀ (μM) |
|---|---|---|---|
| This compound | 0.02 | 0.05 | 0.07 [4] |
| CA-4 | 0.03 | 0.06 | 0.09 [4] |
| 5k | 0.02 | 0.05 | 0.05 [4] |
Several established methods can be used to investigate the effects of this compound and similar CBSIs.
This standard in vitro assay measures a compound's direct effect on tubulin polymerization using purified protein [5].
This method directly visualizes and quantifies the impact on cellular microtubules [6].
The workflow for this cellular assay is illustrated below.
The crystal structure of this compound with tubulin provides a blueprint for rational drug design. Key structure-activity relationship (SAR) insights include [1] [4]:
These principles have guided the development of novel scaffolds, such as imidazo[1,2-a]pyridine-8-carbonitrile derivatives, designed as bioisosteres of the 4-aryl-4H-chromene core in this compound [4].
This compound has progressed to clinical trials based on its potent mechanism.
Crolibulin is a derivative of the 4-Aryl-4H-chromenes class and functions as a potent inhibitor of tubulin polymerization by binding to the colchicine-binding site on β-tubulin [1] [2].
The following diagram illustrates the pathway from this compound's binding to its ultimate anti-tumor effects.
Preclinical studies established the foundation for this compound's anti-tumor and anti-vascular activity.
This compound progressed to clinical trials based on its promising preclinical profile.
The table below summarizes the design of the key clinical trial investigating this compound in combination with cisplatin.
| Trial Aspect | Details |
|---|---|
| Phase | I/II [3] |
| Identifier | NCT01240590 [3] |
| Patient Population | Phase I: Adults with solid tumors; Phase II: Adults with Anaplastic Thyroid Cancer (ATC) [3] |
| Treatment Arms (Phase II) | This compound + Cisplatin vs. Cisplatin alone [3] |
| Dosing Schedule | 21-day cycle: this compound (Days 1, 2, 3) + Cisplatin (Day 1) [3] |
| Primary Outcomes | Phase I: MTD; Phase II: Progression-Free Survival (PFS) [3] |
This compound emerged as a promising small molecule VDA that uniquely combines direct cytotoxic effects through tubulin inhibition with indirect anti-tumor effects via vascular disruption. Its development has been guided by advanced imaging techniques that validate its mechanism of action in both preclinical and clinical settings.
While clinical trials, including a Phase I/II study for ATC, have been completed, the final results and determination of its future development path have not been reported in the available literature [8] [3].
The U.S. National Cancer Institute (NCI) sponsored a Phase I/II trial (NCT01240590) to evaluate this compound in combination with cisplatin for solid tumors, with a focus on ATC [1] [2].
| Trial Attribute | Details |
|---|---|
| Official Title | A Phase I/II Trial of this compound (EPC2407) Plus Cisplatin in Adults With Solid Tumors With a Focus on Anaplastic Thyroid Cancer (ATC) [1] |
| Principal Sponsor | National Cancer Institute (NCI) [1] |
| Study Start Date | January 2011 [1] |
| Last Update Posted | April 2017 (Status: Completed) [1] |
| Phase I Primary Objective | Assess safety, tolerability, dose-limiting toxicities (DLTs), and determine the Maximum Tolerated Dose (MTD) for the combination [1]. |
| Phase II Primary Objective | Compare progression-free survival (PFS) of This compound + cisplatin versus cisplatin alone in adults with ATC [1]. |
| Key Eligibility | Phase I: Adults with unresectable solid tumors. Phase II: Adults with ATC with disease evaluable by RECIST criteria [1]. |
| Drug Administration | This compound: Days 1, 2, and 3 (21-day cycle). Cisplatin: Day 1 (21-day cycle) [1]. |
This compound is a small molecule vascular disrupting agent (VDA) and microtubule-targeting agent (MTA) [3] [4].
An imaging sub-study within an earlier Phase I trial (NCT00423410) used quantitative MRI to demonstrate this compound's pharmacodynamic effects [4]. The table below summarizes the biomarkers correlated with this compound exposure.
| Pharmacokinetic (PK) Parameter | MRI Biomarker Correlate | Biological Interpretation |
|---|
| Higher Plasma Drug Cmax [4] | • Reduction in tumor fraction with high perfusion (AUC90s >15.8 mM·s) • Increase in tumor fraction with low extracellular volume (ve <0.3) [4] | Suggests decreased tumor perfusion and possible cell swelling. | | Higher Plasma Drug AUC [4] | • Increase in tumor fraction with low water diffusivity (ADC <1.1 × 10-3 mm²/s) • Increase in tumor fraction with low extracellular volume (ve <0.3) [4] | Suggests increased cellularity (due to swelling) and reduced perfusion. |
| Cell Line | Cancer Type | IC₅₀ Value |
|---|---|---|
| NCI-H460 | Lung | 0.03 μM [1] |
| MKN-45 | Gastric | 0.17 μM [1] |
| A549 | Lung | 0.39 μM [1] |
| HT-29 | Colorectal | 0.55 μM [1] |
This compound is a small molecule that binds to the colchicine-binding site on β-tubulin, inhibiting the polymerization of α/β-tubulin heterodimers into microtubules [2]. This binding disrupts the dynamic instability of microtubules, which is critical for forming the mitotic spindle during cell division.
The following diagram illustrates the sequential mechanism of this compound-induced apoptosis.
The proposed mechanism is supported by several key experimental findings:
This compound has progressed to Phase I/II clinical trials for anaplastic thyroid cancer [2] [5]. Despite its potent antitumor and anti-angiogenic activity, its clinical development is challenged by cardiovascular toxicity and neurotoxicity, which are common side effects associated with many microtubule-targeting agents [2] [1]. Research into structural analogs aims to develop compounds with improved therapeutic windows [6] [3].
Crolibulin's mechanism begins by binding to the colchicine site on β-tubulin, which lies at the interface of the α and β subunits [1]. This binding has several critical consequences:
This sequence of vascular disruption is summarized in the following pathway:
Functional imaging technologies have been vital in quantifying this compound's effects in both animal models and human trials. Key findings are summarized in the table below.
| Study Model | Imaging Modality | Key Quantitative Findings | Reference |
|---|---|---|---|
| Phase 1 Clinical Trial (11 subjects) | DCE-MRI & DW-MRI | Significant correlation between plasma drug concentration (Cmax) and reduction in tumor perfusion (AUC90s). Correlation between drug exposure (AUC) and increase in poorly perfused tumor fraction (low ADC, low ve). |
[8] |
| Subcutaneous & Orthotopic Prostate Cancer Models | Contrast-Enhanced MRI | Significant reduction in contrast agent uptake 24 hours post-treatment, indicating reduced blood flow. | [9] | | Orthotopic Glioma Models | Bioluminescence (BLI) & MRI | Reduction in blood flow within hours of treatment. Significant increase in median survival of treated animals. | [7] | | Head & Neck Cancer Xenografts | Photoacoustic (PAI) & BOLD MRI | Significant reduction in tumor hemodynamic response 24 hours post-crolibulin. | [8] |
The efficacy of this compound as a VDA has been validated through standardized preclinical experiments. Here are detailed methodologies for key assays:
Imaging is performed at baseline and at specific time points (e.g., 2, 24, and 48 hours) after this compound administration.
Ktrans (volume transfer constant), ve (extracellular extravascular volume fraction), and semi-quantitative measures like AUC90s (area under the gadolinium curve at 90 seconds) are calculated. A decrease in these values indicates reduced blood flow and vascular permeability [8].Research supports that this compound is most effective in combination with other therapies. Since VDAs primarily destroy the central tumor core, a viable rim of tumor cells often remains and can regrow [10] [5]. Therefore, combining this compound with therapies that target this rim—such as chemotherapy, radiotherapy, anti-angiogenic agents (e.g., bevacizumab), or immunotherapy—is a logical strategy to improve overall efficacy [10] [5].
This compound (also known as EPC2407) is a small-molecule vascular disrupting agent (VDA) that binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics [1] [2]. This leads to apoptosis and the collapse of tumor vasculature.
The table below summarizes its core profile:
| Attribute | Description |
|---|---|
| Molecular Target | Colchicine Binding Site (CBS) on β-tubulin [1] [2] |
| Primary Mechanism | Binds to CBS, inhibits tubulin polymerization, destabilizes microtubules [1] [2] |
| Key Therapeutic Effect | Anti-vascular and apoptotic effects in tumors; arrests cell cycle at G2/M phase [1] [2] |
| Clinical Status | Has undergone Phase I/II clinical trials (NCT00423410) [1] |
The CBS is a promiscuous binding pocket located primarily at the interface between the α- and β-tubulin subunits [3]. Binding of inhibitors like this compound to this site locks tubulin in a curved conformation, preventing the necessary straightening for polymerization and leading to microtubule destabilization [3].
The following diagram illustrates the general experimental workflow used to discover and characterize CBSIs like this compound:
General workflow for discovering and characterizing colchicine-binding site inhibitors (CBSIs) like this compound.
This compound's potency is often benchmarked against other CBSIs, such as the natural product Combretastatin A-4 (CA-4). The table below summarizes comparative data from anti-proliferative activity assays:
Table 1: In Vitro Anti-Proliferative Activity (IC₅₀, μM) [2]
| Compound | HT-29 (Colon) | A549 (Lung) | MKN-45 (Gastric) | MDA-MB-231 (Breast) | SMMC-7721 (Liver) |
|---|---|---|---|---|---|
| This compound | 0.05 | 0.09 | 0.12 | 0.10 | 1.22 |
| Combretastatin A-4 (CA-4) | 0.03 | 0.05 | 0.07 | 0.04 | 0.06 |
| Novel Compound 5k | 0.02 | 0.05 | 0.06 | 0.04 | 0.21 |
Note: The novel compound 5k, a 5-indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile derivative, was designed using this compound's structure as a starting point and shows superior potency in some cell lines [2].
Clinical studies have also quantified this compound's effects using medical imaging. In a Phase I trial, Dynamic Contrast-Enhanced MRI (DCE-MRI) showed a strong correlation between higher plasma drug concentration (AUC) and a reduction in tumor perfusion parameters (AUC₉₀ₛ), while Diffusion-Weighted MRI (DW-MRI) detected an increase in the Apparent Diffusion Coefficient (ADC), suggestive of cell swelling 2-3 days post-treatment [1].
To validate that a novel compound shares this compound's mechanism of action, the following key experiments are conducted.
This assay directly measures a compound's ability to inhibit microtubule formation [2] [4].
This assay visualizes the disruption of the cellular microtubule network [2] [4].
This experiment confirms direct binding to the colchicine site [2] [4].
The research into this compound and similar compounds highlights several key strategic points:
I hope this structured technical overview provides a solid foundation for your research and development efforts.
A significant advancement in understanding crolibulin's mechanism came from X-ray crystallography. The 2.5 Å resolution crystal structure of this compound in complex with tubulin provides a clear rationale for its activity [1] [2].
The following diagram illustrates the mechanism of action and signaling consequences of this compound binding to tubulin.
Key preclinical experiments validated this compound's efficacy and mechanism. The methodologies below are based on reported studies.
This biochemical assay directly measures the drug's effect on microtubule assembly [1].
This measures the compound's ability to kill cancer cells in culture [1].
These experiments test the drug's efficacy in a living organism [3].
Specialized imaging techniques are used to visualize the drug's effect on tumor blood vessels [3].
The transition to clinical trials involved using advanced imaging to confirm the mechanism of action in humans and to identify potential biomarkers for dose selection [3].
A Phase 1 clinical trial (NCT00423410) employed Dynamic Contrast-Enhanced (DCE) MRI and Diffusion-Weighted (DW) MRI to assess the pharmacodynamic effects of this compound in patients with advanced solid tumors [3].
The table below summarizes the key clinical imaging findings and their biological interpretation.
| MRI Parameter | Change Post-Crolibulin | Proposed Biological Interpretation |
|---|---|---|
| AUC₉₀ₛ (DCE-MRI) | Decrease | Reduced tumor perfusion / blood flow. |
| vₑ (Extracellular Volume) | Decrease in some regions | Possible cell swelling, reducing the extracellular space. |
| ADC (Diffusion) | Decrease in some regions | Increased cellularity or loss of membrane integrity, reflecting cytotoxic effect. |
Based on the search results, the preclinical and early clinical data for this compound is compelling, particularly its dual mechanism of directly killing cancer cells and disrupting tumor vasculature.
The high-resolution structure of the tubulin-crolibulin complex was solved using X-ray crystallography at a resolution of 2.5 Å [1] [2]. The key experimental parameters and methodology are summarized below.
Table 1: Crystallization and Data Collection Parameters for PDB 6JCJ [1] [2]
| Parameter | Specification |
|---|---|
| PDB ID | 6JCJ |
| Resolution | 2.5 Å |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions | a=105.544 Å, b=157.329 Å, c=184.031 Å; α=β=γ=90° |
| Crystallization Method | Vapor diffusion, hanging drop |
| Crystallization Condition | 6% PEG 4000, 8% Glycerol, 0.1 M MES, 30 mM CaCl₂, 30 mM MgCl₂, pH 6.7 |
| Temperature | 293 K (20 °C) |
| Protein Complex | α/β-tubulin, RB3 stathmin-like domain (SLD), tubulin tyrosine ligase (T2R-TTL) |
| Data Collection Source | Shanghai Synchrotron Radiation Facility (SSRF), Beamline BL19U1 |
| Wavelength | 0.9798 Å |
| Refinement Software | REFMAC |
| R-work / R-free | 0.24078 / 0.28185 (Depositor); 0.24 / 0.28 (DCC) |
The experimental workflow involved soaking the crolibulin compound into pre-formed crystals of a protein complex, a common technique for determining ligand-bound structures [1]. The overall workflow from protein preparation to structure refinement is illustrated below.
Experimental workflow for determining the tubulin-crolibulin complex structure.
The crystal structure reveals that this compound binds to the colchicine binding site (CBS) of tubulin, which is located at the interface between the α and β subunits [1] [3]. The binding is primarily mediated by the 3'-bromo-4',5'-dimethoxyphenyl ring of this compound, which inserts deeply into a core hydrophobic pocket on β-tubulin [1].
Table 2: Key Interactions between this compound and β-Tubulin Residues [1]
| This compound Moieties | Tubulin Residues | Interaction Type |
|---|---|---|
| 3'-bromo-4',5'-dimethoxyphenyl ring | βTyr200, βVal236, βLeu240, βLeu246, βAla248, βLeu253, βAla314, βIle316, βAla352, βIle368 | Hydrophobic interactions |
| 4'-methoxy group | βAsn249 (backbone NH) | Hydrogen bond |
| 5'-methoxy group | βLys254, βGlu55 (via water) | Potential polar interaction |
| Chromene core | βLys254, βGlu55 (via water) | Potential polar interaction |
| Cyan group | βCys241 (backbone NH) | Hydrogen bond |
The overall binding mode and the specific residues forming the binding pocket are visualized in the following interaction network.
Key interaction network between this compound and the β-tubulin binding pocket.
The structure of the tubulin-crolibulin complex provides a solid experimental basis for understanding its mechanism of action and for designing improved derivatives [1].
The crystal structure also contains three magnesium atoms and two bromine atoms (one from this compound) [4]. Furthermore, two calcium-binding sites were identified in the structure, with coordination involving residues such as Asp39, Thr41, Gly44, and Glu55 of β-tubulin [4].
Crolibulin exerts its anticancer effects by targeting tubulin, the building block of microtubules.
The following diagram illustrates the mechanism of action of this compound and the experimental workflow for structural determination:
Figure 1: this compound's mechanism of action and key experimental workflow for structural determination.
In vitro studies demonstrate this compound's potent antiproliferative activity across various human cancer cell lines, as shown in the table below.
| Cell Line | Cancer Type | IC₅₀ (μM) | Experimental Context |
|---|---|---|---|
| NCI-H460 | Non-small cell lung cancer | 0.03 [3] | Antiproliferative activity after 72 hrs (MTT assay) |
| MKN-45 | Gastric cancer | 0.17 [3] | Antiproliferative activity after 72 hrs (MTT assay) |
| A549 | Non-small cell lung cancer | 0.39 [3] | Antiproliferative activity after 72 hrs (MTT assay) |
| HT-29 | Colorectal adenocarcinoma | 0.55 [3] | Antiproliferative activity after 72 hrs (MTT assay) |
Despite promising efficacy, preclinical and clinical studies have identified significant cardiovascular toxicity and neurotoxicity as dose-limiting side effects, which have restricted its clinical development [3] [1].
For researchers looking to work with this compound, here are methodologies from key studies.
This compound is a derivative of 4-aryl-4H-chromenes, which are considered synthetically feasible analogs of natural tubulin inhibitors like podophyllotoxin [1]. This class of compounds was identified as potent apoptosis inducers through high-throughput screening [1]. A major advantage of colchicine-binding site inhibitors like this compound is their potential to overcome multidrug resistance (MDR) mediated by P-glycoprotein (P-gp) efflux, a common challenge with taxanes and vinca alkaloids [2].
This compound (also known as EPC2407) is a small molecule derivative of the 4-Aryl-4H-chromenes class and functions as a microtubule-destabilizing agent [1] [2]. It inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately induces apoptosis (cell death) in cancer cells [1]. It is classified as a Colchicine Binding Site Inhibitor (CBSI), meaning it binds to the interface of α- and β-tubulin at the same site as the natural product colchicine [1] [3].
The crystal structure of this compound in complex with tubulin has been determined, which confirms its binding mode and aids in understanding its mechanism of action and for structure-based drug design [1] [2].
The in vitro tubulin polymerization assay is a common method to directly observe a compound's effect on microtubule dynamics. The general protocol involves monitoring the increase in turbidity (absorbance at 340 nm) of a tubulin solution over time, as polymerization results in more light scattering [4] [5] [6].
Here is a summary of the key components and steps for a typical assay, which can be adapted for testing this compound:
Table 1: Key Reagents and Equipment for Tubulin Polymerization Assay
| Component/Parameter | Specification | Purpose & Notes |
|---|---|---|
| Tubulin Source | Purified mammalian tubulin (e.g., from porcine brain) [6] | The substrate for polymerization. |
| Assay Buffer | 80 mmol/L PIPES (pH 6.9), 2 mmol/L MgCl2, 0.5 mmol/L EGTA, 1 mmol/L GTP, 15% glycerol [4] | Provides optimal physiological conditions for polymerization. GTP is a crucial energy source. |
| Test Compound | This compound, dissolved in DMSO [5] | A solvent control (DMSO alone) should be included. |
| Positive Controls | Paclitaxel (stabilizer), Vincristine (destabilizer) [5] | Validate the assay system. |
| Equipment | Spectrophotometer or ELISA plate reader [4] [5] | To measure absorbance at 340 nm. |
| Key Parameter | Absorbance at 340 nm [4] [5] | Measured every minute to track polymerization kinetics. |
| Incubation Temp. | 37°C [4] [5] | The assay plate must be pre-warmed to this temperature. |
Table 2: Generic Experimental Workflow
| Step | Action | Details |
|---|---|---|
| 1. Pre-warming | Pre-warm a 96-well plate and the assay buffer in a spectrophotometer at 37°C [5]. | A critical step for initiating rapid and consistent polymerization. |
| 2. Mixture Prep | In the pre-warmed plate, mix the Tubulin Polymerization (TP) buffer with the test drug (e.g., this compound) [5]. | Drug concentrations are prepared by dilution from a DMSO stock. |
| 3. Reaction Start | Immediately add tubulin protein to the mixture to initiate polymerization [5]. | Final reaction volume is typically 100-120 µL. |
| 4. Data Collection | Immediately start recording the absorbance at 340 nm every minute for 30-60 minutes at 37°C [4] [5]. | The kinetic data will generate a polymerization curve (Lag, Growth, Plateau phases). |
The workflow can be visualized as follows:
When applying the generic protocol to study this compound, consider the following points:
The table below summarizes the quantitative data on this compound's antiproliferative activity from key studies. The potency is measured by the IC₅₀ value, which is the concentration of a compound required to inhibit 50% of cell growth in vitro. Lower values indicate greater potency [1] [2].
| Cell Line | Cancer Type | This compound IC₅₀ (μM) | Positive Control (CA-4) IC₅₀ (μM) | Experimental Details |
|---|
| HT-29 | Colorectal Carcinoma | 0.55 [1] & 0.52 [2] | Ranged from 0.003 to 0.010 (in the same study) [2] | Assay: MTT Incubation Time: 72 hours [1] [2] | | A549 | Lung Adenocarcinoma | 0.39 [1] | Ranged from 0.003 to 0.010 (in the same study) [2] | Assay: MTT Incubation Time: 72 hours [1] [2] | | MKN-45 | Gastric Carcinoma | 0.17 [1] | Information missing | Assay: MTT Incubation Time: 72 hours [1] | | NCI-H460 | Large Cell Lung Cancer | 0.03 [1] | Information missing | Assay: MTT Incubation Time: 72 hours [1] |
The primary method used to determine the IC₅₀ values for this compound in the provided data is the MTT assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cellular proliferation and cytotoxicity [1] [2].
1. Principle Yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to purple formazan crystals. The intensity of the dissolved formazan solution, measured spectrophotometrically, is directly proportional to the number of viable cells.
2. Reagents and Materials
3. Procedure 1. Cell Seeding: Seed cells in a 96-well plate at a density that ensures cells are in the logarithmic growth phase at the end of the assay (e.g., 5,000-10,000 cells/well in 100 μL of complete medium). 2. Pre-incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume growth. 3. Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should typically be ≤0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 μL of the compound-containing media. Include wells for negative control (medium with solvent only) and blank control (medium without cells). 4. Incubation: Incubate the plate for the desired duration (e.g., 72 hours) [1] [2]. 5. MTT Application: Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours. 6. Solubilization: Carefully remove the medium and add 100-150 μL of DMSO to each well to dissolve the formed formazan crystals. 7. Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-650 nm to correct for background.
4. Data Analysis
% Viability = (Mean Absorbance of Treated Well - Mean Absorbance of Blank) / (Mean Absorbance of Control - Mean Absorbance of Blank) * 100.This compound is a small molecule that functions as a tubulin polymerization inhibitor, specifically binding to the colchicine-binding site on β-tubulin [3] [1]. This binding disrupts the dynamic equilibrium of microtubule assembly, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the mechanism and experimental assessment of this compound:
This compound (formerly known as EPC2407) is a small molecule tubulin polymerization inhibitor with promising antineoplastic activity. This 4H-chromene analog represents a novel class of vascular disrupting agents (VDAs) that target both tumor cells and the tumor vasculature. This compound exerts its antitumor effects through dual mechanisms: direct inhibition of cancer cell proliferation and disruption of established tumor blood vessels. The compound binds specifically to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into functional microtubules, which leads to cell cycle arrest at the G2/M phase, induction of apoptosis, and ultimately inhibition of tumor cell proliferation [1].
This compound has demonstrated potent activity against various experimental tumors and has progressed to Phase I/II clinical trials for anaplastic thyroid cancer and other solid tumors. Its chemical structure features a 4H-chromene-3-carbonitrile scaffold with specific substitutions that enhance its binding to tubulin. The molecular formula is C₁₈H₁₇BrN₄O₃ with a molecular weight of 417.26 g/mol. The compound has shown particular promise in targeting highly vascularized tumors including those of the lung, gastrointestinal tract, ovaries, and breast [2] [1].
This compound has demonstrated potent cytotoxic effects across various human cancer cell lines. The activity is quantified through half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of cell proliferation.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ Value | Experimental Context | Citation |
|---|---|---|---|---|
| HT-29 | Colon cancer | 0.52 μM | Monoculture | [1] |
| Various | Multiple | <1 μM | Broad-spectrum screening | [3] |
| SK-BR-3 | Breast cancer | 0.015 μM | Monoculture with lapatinib | [4] |
| SK-BR-3 | Breast cancer | 0.581 μM | Co-culture with HMF fibroblasts | [4] |
| SK-BR-3 | Breast cancer | 1.162 μM | Co-culture with CCD-1068Sk fibroblasts | [4] |
The data reveals that this compound maintains sub-micromolar potency across diverse cancer types, with particularly strong activity in colon cancer models. Interestingly, the tumor microenvironment significantly influences drug sensitivity, as evidenced by the reduced potency in co-culture systems with specific fibroblast types [4]. This compound has also shown efficacy against multi-drug resistant cell lines, highlighting its potential for addressing treatment-resistant cancers [1].
In phase I clinical studies (NCT00423410), this compound was administered to patients with advanced solid tumors at doses ranging from 13-24 mg/m². Quantitative MRI assessments revealed significant treatment-induced changes in tumor physiology, including:
These imaging biomarkers correlated strongly with plasma drug concentration, providing non-invasive methods for monitoring this compound's biological activity in clinical settings [5] [6]. The vascular disrupting effects were particularly pronounced, with dose-dependent reductions in tumor vascular parameters [6].
This protocol describes a method to quantitatively evaluate this compound's direct effect on tubulin polymerization using fluorescence-based monitoring. The assay measures the compound's ability to inhibit microtubule formation in a cell-free system, providing direct evidence of target engagement [3].
This protocol enables real-time monitoring of cancer cell proliferation in co-culture systems that mimic the tumor microenvironment. The method utilizes nuclear-restricted fluorescent proteins (NucLight Red/Green) and live-cell imaging to specifically track cancer cells when cultured with stromal components [4].
This clinical imaging protocol quantifies this compound's vascular disrupting effects in human tumors using dynamic contrast-enhanced MRI (DCE-MRI) and diffusion-weighted MRI (DW-MRI). The method detects changes in tumor perfusion and cellularity following treatment [5] [6].
The diagram illustrates this compound's dual mechanism of action comprising direct antitumor effects through microtubule disruption (left pathway) and vascular disrupting effects (right pathway). The compound simultaneously targets tumor cell division and tumor vasculature, creating a synergistic antitumor effect. This dual activity is particularly effective against solid tumors with high mitotic activity and well-developed vascular networks [1] [6].
The integrated workflow provides a systematic approach for comprehensive evaluation of this compound's antitumor activity. The process begins with fundamental in vitro screening progresses through mechanistic studies and advanced microenvironment models, and culminates in clinical translation with imaging biomarker validation. This workflow ensures thorough characterization of both efficacy and mechanism at each development stage [4] [6] [3].
This compound represents a promising vascular disrupting agent with a unique dual mechanism targeting both tumor cells and vasculature. The experimental data demonstrates consistent sub-micromolar potency across various cancer types, with particular efficacy in highly vascularized tumors. The tumor microenvironment significantly influences drug sensitivity, underscoring the importance of incorporating relevant stromal components in preclinical models [4].
The clinical application of this compound is supported by quantitative imaging biomarkers that provide non-invasive assessment of treatment response. The correlation between plasma drug concentration and MRI parameters (particularly ADC and vₑ changes) offers a robust framework for dose optimization in future clinical trials [6]. These imaging biomarkers can potentially identify early treatment response before morphological changes become apparent.
For research applications, the protocols outlined herein enable comprehensive evaluation of this compound's antitumor activity. The tubulin polymerization assay provides direct target engagement assessment, while the kinetic co-culture proliferation assay offers physiologically relevant models of drug response in the context of tumor-stroma interactions. The MRI-based vascular assessment translates these findings to clinical settings, creating a continuum from bench to bedside.
Future research directions should explore combination therapies pairing this compound with cytotoxic agents or immune-oncology drugs, leveraging its vascular disrupting effects to enhance drug delivery or modulate the tumor immune microenvironment [6]. Additionally, biomarker development for patient stratification could maximize therapeutic benefit by identifying tumors with specific vascular characteristics or tubulin isotype expression profiles.
1. Mechanism of Action Crolibulin (EPC2407) is a small-molecule derivative of 4-Aryl-4H-chromenes that functions as a tubulin polymerization inhibitor [1] [2] [3]. It binds to the colchicine site on β-tubulin, disrupting microtubule dynamics [1] [2]. This disruption activates spindle assembly checkpoint mechanisms, leading to a sustained arrest of cells at the G2/M phase of the cell cycle [1] [2]. Subsequently, this arrest triggers apoptotic cell death, contributing to its observed anti-tumor and anti-angiogenesis activity [4] [3].
2. Key Experimental Evidence and Data The anti-proliferative effect of this compound and its induction of G2/M arrest have been consistently demonstrated across various human cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound (72-hour MTT assay) [3]
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| NCI-H460 | Human Lung Cancer | 0.03 |
| MKN-45 | Human Gastric Cancer | 0.17 |
| A549 | Human Lung Carcinoma | 0.39 |
| HT-29 | Human Colon Cancer | 0.55 |
Table 2: Comparative Antiproliferative Activity (IC₅₀ in μM) [2]
| Compound | HT-29 | A549 | MKN-45 |
|---|---|---|---|
| This compound | 0.55 | 0.39 | 0.17 |
| Combretastatin A-4 (CA-4) | Superior or comparable activity to CA-4 in some cell lines |
Here are detailed methodologies for key experiments used to characterize this compound's activity.
Protocol 1: Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the distribution of cells in different cell cycle phases after this compound treatment [4] [5].
Protocol 2: Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of this compound on microtubule assembly [6].
Protocol 3: Immunofluorescence Staining for Microtubule Structure
This protocol visualizes the direct impact of this compound on the cellular microtubule network [2].
The following diagram illustrates the logical sequence of experiments to confirm this compound's mechanism of action.
The table below summarizes available physicochemical and product specification data for this compound, primarily sourced from a commercial supplier [1].
| Property | Specification / Value |
|---|---|
| Chemical Name | (4R)-2,7,8-triamino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile [2] [1] |
| CAS Number | 1000852-17-4 [2] [1] |
| Molecular Formula | C18H17BrN4O3 [2] [1] |
| Molecular Weight | 417.26 g/mol [2] [1] |
| Purity | ≥98% [1] |
| Appearance | Light yellow to yellow solid powder [1] |
| Storage | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1] |
| Solubility (DMSO) | ~125 mg/mL (~299.6 mM) [1] |
This table summarizes quantitative biological activity data for this compound from published research, which can serve as benchmarks for your experiments [3] [1].
| Assay / Model | Result / Value | Notes / Context |
|---|---|---|
| Tubulin Polymerization | Inhibition | Binds to colchicine site on β-tubulin [1]. |
| Cytotoxicity (HT-29 cells) | IC50 = 0.52 μM | Human colon cancer cell line [1]. |
| Cytotoxicity (Panel of cancer cells) | IC50 range: 0.02 - 1.22 μM | Superior to CA-4; data for compound 5k, a highly potent analogue from same study [3]. |
| Cell Cycle Arrest | G2/M phase | Confirmed in mechanism-of-action studies [3] [1]. |
| Anti-invasion (MDA-MB-231) | Reduced invasiveness | Effect shown by a structurally related benzochromene compound [4]. |
Based on reported methodologies, here are practical protocols for key experiments involving this compound.
This protocol is adapted from mechanisms confirmed for this compound and its analogues [3] [1] [5].
This is a standard method used to evaluate the cytotoxicity of this compound and its analogues [3] [4].
While direct protocols for this compound are scarce, supplier data and general practices for low-solubility compounds suggest the following approach [1].
The table below summarizes key chemical and handling information for crolibulin, essential for experimental design and safe laboratory practice.
| Property | Specification |
|---|---|
| Synonyms | EPC2407 [1] |
| CAS Number | 1000852-17-4 [1] |
| Molecular Formula | C₁₈H₁₇BrN₄O₃ [1] |
| Molecular Weight | 417.26 g/mol [1] |
| Purity | ≥ 98.96% [1] |
| Physical Form | Light yellow to yellow solid [1] |
| Recommended Solvent | DMSO [1] |
| Solubility in DMSO | 125 mg/mL (299.57 mM) [1] |
| Stock Solution Stability | -80°C for 2 years; -20°C for 1 year [1] |
| Handling Notes | Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO. Sonicate and warm to dissolve. Product is for research use only [1]. |
This compound exhibits potent cytotoxic effects across various cancer cell lines, but its promising efficacy is accompanied by significant toxicity concerns.
| Cell Line | Description | IC₅₀ / Value |
|---|---|---|
| NCI-H460 | Human non-small cell lung cancer | 0.03 µM [1] |
| MKN-45 | Human gastric carcinoma | 0.17 µM [1] |
| A549 | Human lung carcinoma | 0.39 µM [1] |
| HT-29 | Human colorectal adenocarcinoma | 0.55 µM [1] |
This protocol is used to directly demonstrate this compound's mechanism of action by measuring its effect on tubulin polymerization in vitro [2].
This protocol evaluates the cytotoxic potential of this compound on cultured cancer cell lines [1].
The following diagram illustrates the sequence of cellular events triggered by this compound binding to tubulin.
The Miles Assay is a well-established method to test vascular permeability in vivo. The protocol below, adapted from a methodological paper, can be used to assess the vascular disrupting activity of agents like crolibulin [1].
Experimental Workflow: The following diagram outlines the key steps of the Miles Assay.
| Step | Procedure | Key Parameters & Notes |
|---|---|---|
| 1. Dye Injection | Inject 200 µL of 0.5% Evans Blue dye in PBS into the lateral tail vein of a mouse. | Use 8-12 week old mice. Correct needle placement is confirmed by easy plunger advancement. Filter-sterilize the dye solution. |
| 2. Circulation | Allow the dye to circulate for 30 minutes. | During this time, the dye binds to serum albumin. |
| 3. Organ Collection | Sacrifice the animal and collect organs of interest (e.g., tumors). | Cervical dislocation is recommended to minimize impact on vascular permeability. |
| 4. Qualitative Analysis | Photograph organs for visual comparison of blue coloration. | Increased blue staining indicates higher vascular permeability and dye extravasation. |
| 5. Dye Extraction | Weigh tissue samples and incubate in 500 µL of formamide at 55°C for 24-48 hours. | This extracts the Evans Blue dye that has leaked into the tissue. |
| 6. Quantification | Centrifuge the samples and measure the absorbance of the supernatant at 610 nm. | Use formamide as a blank. Compare against a standard curve to calculate the amount of dye (ng) per mg of tissue. |
In a Phase 1 clinical trial, Dynamic Contrast-Enhanced (DCE-) MRI and Diffusion-Weighted (DW-) MRI were used to assess tumor response to this compound. The following parameters are relevant biomarkers for vascular disruption [2].
| Aspect | Details | | :--- | :--- | | Drug Administration | this compound was administered at 13–24 mg/m² by 1-hour or 4-hour IV infusion, daily for 3 days, in a 21-day cycle. | | Imaging Timepoints | MRI was performed at baseline and 2–3 days post-crolibulin administration. | | Key Biomarkers |
When using these protocols to evaluate this compound or similar VDAs, please consider the following:
I hope these detailed protocols provide a solid foundation for your research. Should you require clarification on any of these methodologies, please feel free to ask.
This compound (EPC2407) is a novel 4-aryl-4H-chromene derivative that potently inhibits tubulin polymerization by binding to the colchicine binding site [1] [2]. It has been evaluated in Phase I/II clinical trials for anaplastic thyroid cancer [1] [2].
While exact solubility values are not published in the searched literature, its core structure provides handling clues. The compound is not highly water-soluble, as research efforts on similar tubulin-binding 4H-chromene derivatives explicitly aim to improve aqueous solubility [3] [2]. DMSO is the standard solvent for preparing stock solutions of such compounds for in vitro studies.
For in vitro experiments, you typically need to prepare a concentrated DMSO stock solution, which is then diluted into aqueous biological buffers. The following workflow outlines this process.
The following table summarizes critical parameters for handling this compound based on standard practices for similar investigational compounds.
| Parameter | Consideration & Guidance |
|---|
| Solubility | DMSO Soluble: Readily dissolves in pure DMSO for stock solutions [2]. Aqueous Buffer: Likely low; requires dilution from DMSO stock. Final DMSO concentration in cell culture should typically be ≤0.5% to maintain cell viability. | | Stock Solution | Prepare a high-concentration stock (e.g., 10-50 mM in 100% DMSO) to minimize the volume of organic solvent added to aqueous assays. | | Stability | Chemical Stability: Susceptible to degradation in solution. The 4H-chromene core can be sensitive to hydrolysis and oxidation [2]. Storage: Aliquot stock solutions and store at -20°C or -80°C. Protect from light and moisture. | | Bioassay Dilution | Always dilute the DMSO stock directly into the aqueous assay buffer or cell culture medium with gentle vortexing to ensure proper mixing and prevent precipitation. |
Q1: What should I do if my this compound working solution becomes cloudy or precipitates after dilution? Precipitation indicates that the compound has exceeded its solubility limit in the aqueous buffer.
Q2: How stable are this compound stock solutions in DMSO, and how should I store them? Stability data is not publicly specified, so conservative handling is recommended.
Q3: The activity of this compound seems diminished in my assays. What could be the cause? This could be due to compound degradation or issues with the preparation.
This compound (EPC2407) is a small molecule derivative of the 4-Aryl-4H-chromene class and is a known microtubule-targeting agent (MTA) that binds to the colchicine-binding site on β-tubulin [1] [2]. Its primary mechanism of action is the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics during cell division [1] [3]. This disruption typically results in cell cycle arrest at the G2/M phase, inhibition of mitosis, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells [4] [2]. It also demonstrates anti-angiogenic properties, meaning it can disrupt the formation of new tumor blood vessels [5] [6].
The following diagram illustrates its mechanism and the subsequent effects measured in cytotoxicity assays.
Determining the right concentration is critical. The effective range can vary significantly based on your specific cell line and assay conditions. The table below summarizes activity data from recent literature to guide your initial experiments.
| Cell Line | Reported IC₅₀ / Activity Range | Context & Notes |
|---|---|---|
| Various Cancer Cell Lines [4] | 0.02 - 1.22 µM (for a potent analog) | Used as a reference compound in a study on imidazopyridine derivatives. The lead compound 5k showed superior potency. |
| General Cytotoxicity [1] [2] | Nanomolar to low Micromolar | Preclinical studies show this compound is active at low concentrations; its toxicity profile (e.g., neurotoxicity) is a known limitation. |
| Anti-angiogenic Effect [5] | Not Specified | Shown to cause a significant reduction in new blood vessel formation in ex ovo CAM assays over time. |
Key Optimization Strategy: Due to variability between cell lines, it is essential to perform a dose-response curve. A good starting range is from 1 nM to 10 µM, using 10-fold or half-log serial dilutions. Always include a positive control (e.g., another known microtubule disruptor like Colchicine or Combretastatin A-4) and a vehicle/negative control.
A common method to measure cell viability after this compound treatment is the MTT assay, which measures metabolic activity [7] [8] [6].
Workflow Overview
Here are solutions to common problems researchers face with cytotoxicity assays.
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Variability Between Replicates | Air bubbles in wells during reading; uneven cell seeding or pipetting [7]. | Tap plate gently or use a needle to burst bubbles before reading. Ensure a homogeneous cell suspension and use calibrated pipettes. |
| Low Signal-to-Noise Ratio | Cell density too low, leading to a weak signal [7]. | Repeat the experiment to determine the optimal cell seeding density for your specific cell line and assay duration. |
| High Background in Controls | Cell density too high; excessive force during pipetting that damages cells; certain components in the culture medium interfering [7] [8]. | Re-optimize cell density. Handle cell suspension gently during plate setup. Test medium components and try to reduce their concentration if possible. |
| Unexpected or Inconsistent IC₅₀ | This compound instability (e.g., degradation in solution); cell line heterogeneity; assay conditions not optimized. | Prepare fresh this compound solutions for each experiment. Verify the identity and passage number of your cell line. Ensure consistent assay conditions (time, temperature, serum batch). |
Beyond the MTT assay, you can use other techniques to gain deeper insights into this compound's effects:
| Question/Topic | Key Issue | Recommended Action |
|---|---|---|
| FAQ 1: Translational Value | How to improve the predictiveness of our preclinical models for human cardiotoxicity? | Implement the one-step QTc model for statistical analysis of data from telemetry studies in dogs to enhance sensitivity and reduce false negatives [1]. |
| FAQ 2: Model Selection | What are the recommended preclinical models for detecting cardiovascular toxicity? | • Telemetry in Beagle Dogs: For functional hemodynamics and electrophysiology (QT interval) [1]. • Mouse Models of Myocarditis: For immune-related cardiotoxicity (e.g., PD-1/PD-L1 deficient mice) [2]. • Human iPSC-derived Cardiomyocytes: For patient-specific, mechanistic toxicity studies [3]. | | FAQ 3: Mechanism Investigation | Crolibulin is a microtubule inhibitor. What are the known cardiotoxic mechanisms for this drug class? | Investigate pathways including apoptosis of cardiac endothelial cells, altered coronary vascularity, and autonomic dysfunction, which are documented for other microtubule inhibitors [4] [5]. |
Here are detailed methodologies for key experiments cited in the FAQs.
This protocol adapts clinical TQT study methods to preclinical research, improving the detection of subtle QTc prolongation [1].
While specific to immune checkpoint inhibitors (ICIs), this model is valuable for studying immune-mediated cardiotoxicity, a potential risk with novel therapies [2].
The table below summarizes cardiotoxicity information for various anticancer agents, which can serve as a reference for evaluating this compound's safety profile.
| Drug Class/Drug | Primary Mechanism of Action | Reported Cardiotoxicity | Proposed Mechanism of Cardiotoxicity |
|---|---|---|---|
| Microtubule Inhibitors [4] [5] | |||
| • Paclitaxel, Docetaxel | Microtubule stabilization | Heart failure, bradycardia, myocardial ischemia | Apoptosis of cardiac endothelial cells |
| • Vinblastine | Microtubule destabilization | Myocardial ischemia, heart failure | Apoptosis of cardiac endothelial cells |
| Targeted Therapies [5] | |||
| • Sunitinib | Multi-targeted tyrosine kinase inhibitor | Heart failure, LVEF reduction, QT prolongation | Disruption of cardiomyocyte survival via VEGF signaling inhibition; mitochondrial dysfunction |
| • Imatinib | Bcr-Abl kinase inhibitor | Systolic heart failure | Mitochondrial toxicity, oxidative stress, apoptosis |
| Immune Checkpoint Inhibitors [2] | |||
| • Anti-PD-1/PD-L1 | Immune checkpoint blockade | Myocarditis, LV dysfunction, arrhythmia | Activation of autoreactive T cells (e.g., against cardiac myosin) |
The following diagrams, created with Graphviz, illustrate key workflows and concepts from the provided research.
This diagram outlines the enhanced workflow for assessing drug-induced QTc prolongation using the one-step model [1].
This diagram synthesizes potential cardiotoxicity mechanisms for microtubule inhibitors like this compound, based on the literature for taxanes and vinca alkaloids [4] [5].
The information and protocols provided are based on current research. I hope this structured technical support center equips your team with actionable strategies for investigating and mitigating this compound's cardiovascular risks.
The table below summarizes the key handling information available for Crolibulin.
| Parameter | Specification / Recommendation |
|---|---|
| Molecular Formula | C₁₈H₁₇BrN₄O₃ [1] |
| CAS Number | 1000852-17-4 [1] |
| Purity | 98.96% [1] |
| Appearance | Light yellow to yellow solid [1] |
| Recommended Solvent | DMSO [1] |
| Solubility in DMSO | 125 mg/mL (299.57 mM) [1] |
| Stock Solution Storage | -80°C for 2 years; -20°C for 1 year [1] |
While specific step-by-step protocols for this compound stability testing are not detailed in the search results, the following methodologies are commonly used in cited research and can be adapted.
This is a standard method to determine the compound's IC₅₀ values, which indirectly reflect its potency and stability under assay conditions [1].
This assay directly evaluates this compound's mechanism of action as a microtubule-destabilizing agent [2] [3].
The workflow for handling this compound and conducting these key experiments can be summarized as follows:
What is the recommended solvent for preparing this compound stock solutions? DMSO is the recommended solvent. The solubility is 125 mg/mL, and the solution may require ultrasonic treatment and warming to fully dissolve [1].
How should I store this compound stock solutions and for how long? Aliquot and store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles to maintain stability and potency [1].
What are the documented toxicities of this compound? Preclinical studies have indicated that this compound can have cardiovascular toxicity and neurotoxicity. Researchers should account for these findings in their experimental design and safety assessments [1].
Does this compound cause cell cycle arrest? Yes, as a microtubule-destabilizing agent, this compound potently inhibits mitosis, leading to cell cycle arrest at the G2/M phase [1].
A clear understanding of this compound's intended action and inherent limitations is the first step in troubleshooting.
The following table outlines potential issues and the corresponding experiments you can perform to diagnose the problem in your resistant cell lines.
| Troubleshooting Area | Key Questions to Address | Recommended Experimental Approaches |
|---|
| 1. Compound & Treatment Validation | Is this compound working as intended in the system? | • Target Engagement Assay: Confirm binding to the colchicine site via competitive binding assays [6]. • Phenotypic Validation: Check for expected G2/M cell cycle arrest and induction of apoptosis in sensitive lines [1] [7]. | | 2. Drug Transport & Metabolism | Are intracellular drug levels sufficient? | • Efflux Transporters: Check for overexpression of P-glycoprotein (Pgp/MDR1) or other ABC transporters via Western blot or qPCR [4]. • Functional Assay: Test if efficacy is restored using a Pgp inhibitor (e.g., verapamil). | | 3. Alterations in the Tubulin Target | Has the drug target itself been modified? | • Tubulin Isotypes: Analyze expression of βIII-tubulin, a well-documented marker of resistance to microtubule-stabilizing agents [5]. • Tubulin Mutations: While not yet reported for this compound, sequence the colchicine-binding site of β-tubulin in resistant lines. | | 4. Compensatory Survival Pathways | Are other pathways allowing the cell to survive? | • Proteomic Analysis: As done in other MIA-resistant lines, profile global protein changes. Galectin-1 was identified as a key player in epothilone/ixabepilone resistance [5]. • Functional Screening: Use CRISPR knockout or RNAi to validate hits from proteomic/data studies (e.g., knock down LGALS1 to test for re-sensitization) [5]. | | 5. Broader Resistance Landscapes | Are there novel, unknown genes driving resistance? | • Genome-wide CRISPR Screens: This powerful technique can unbiasedly identify genes whose loss confers resistance. Look for hits in genes involved in apoptosis, cytoskeletal regulation, and MAPK signaling [8] [9]. |
Here are detailed methodologies for two key experiments from the troubleshooting guide.
This assay determines if your this compound batch effectively binds the colchicine site on tubulin [6].
This protocol tests the hypothesis that Galectin-1 upregulation contributes to resistance, based on prior proteomic findings [5].
The following diagram outlines a logical pathway to diagnose the cause of resistance in your cell lines, integrating the methods described above.
To stay at the forefront, consider these emerging approaches from recent literature:
The following table summarizes core information about Crolibulin and common experimental parameters for tubulin binding studies, synthesized from current research.
| Aspect | Description & Key Data | Experimental Context / Assay Type |
|---|
| General Compound Profile | - Target: Colchicine-binding site on β-tubulin [1] [2].
Here are detailed methodologies for key experiments cited in the literature, which can form the basis of your standardized protocols.
1. X-ray Crystallography for Determining Binding Mode [1]
This protocol reveals the exact molecular interactions between this compound and tubulin.
2. Competitive Mass Spectrometry Binding Assay [4]
This is a non-radioactive method to confirm if a novel compound binds to the colchicine site.
3. Coumarin-30 Based Fluorescent Assay [5]
A more recent method uses a fluorescent probe for binding site characterization.
Based on the gathered information, here are some potential issues and solutions.
| Problem | Potential Cause | Troubleshooting Guide / Solution |
|---|---|---|
| Low Potency in Novel Compounds | Key structural motifs are missing or incorrectly positioned. | Verify the presence of essential pharmacophores: a cyano group and the correct aromatic ring system [3]. Use molecular modeling to check if the compound's posture in the binding pocket mimics this compound [3] [1]. |
| High Non-Specific Binding | Compound hydrophobicity or assay conditions. | Optimize buffer composition. Consider the use of a competitive assay format (e.g., MS-based [4] or fluorescence-based [5]) to distinguish specific from non-specific binding. |
| Inconclusive Binding Site Data | The assay cannot differentiate between tubulin's multiple binding sites. | Employ a competitive binding assay with known site-specific agents like podophyllotoxin (colchicine site), vincristine (vinca site), or docetaxel (taxane site) to pinpoint the exact target [4]. |
The following diagram maps the logical flow for characterizing a novel tubulin-binding agent, based on the methodologies described.
When creating your FAQs and guides, these core principles from the research may be helpful:
In targeted LC-MS/MS analysis, metabolite interference occurs when a metabolite generates a detectable signal in the MRM (Multiple Reaction Monitoring) channel of another analyte (e.g., the parent drug), leading to inaccurate quantification [1]. The main types are summarized below.
| Interference Type | Description |
|---|---|
| Isomeric Interference | Metabolites that are structural isomers of the anchor drug (e.g., citrate vs. isocitrate) share identical precursor and product ions [1]. |
| In-Source Fragmentation | A metabolite breaks apart in the ESI source, producing an ion identical to the precursor ion of the drug, which is then selected and fragmented [1]. |
| Ionization Suppression/Enhancement | Co-eluting substances (like metabolites) alter the ionization efficiency of the target drug in the ESI source, suppressing or enhancing its signal [2]. |
The following diagram outlines a systematic, step-by-step protocol to diagnose and resolve metabolite interference, based on established methodologies [1] [2].
Here are detailed methodologies for the critical experiments cited in the workflow.
This protocol is used to systematically identify which metabolites can interfere with the quantification of your target drug (the "anchor metabolite") [1].
xcms R package) to identify peaks in the resulting data files [1].This method evaluates whether signal interference is concentration-dependent and predicts its impact in real samples [2].
Q: Why is metabolite interference often missed during initial method validation? A: Standard validation uses a blank biological matrix, which does not contain the drug's metabolites. The interference only becomes apparent when metabolites are present in actual dosed samples, making it a "hidden" flaw in the method [2].
Q: What are the most effective strategies to resolve metabolite interference? A: The table below summarizes the primary resolution methods.
| Strategy | Principle | Consideration |
|---|---|---|
| Chromatographic Separation | Resolves the interfering peak from the analyte peak by improving the LC method (e.g., longer run time, different column chemistry). | Can resolve 65-85% of interference [1]. May sacrifice throughput. |
| Sample Dilution | Reduces the absolute concentration of the interferent, minimizing its impact on ionization. | A simple and effective check; may not be viable for low-concentration analytes [2]. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. | Considered the gold standard for compensation, but can be costly [2]. |
Q: How common is metabolite interference in targeted metabolomics? A: It is very common. One study screening 334 metabolite standards found that about 75% of them generated a measurable signal in at least one other metabolite's MRM channel. After applying typical LC methods, about 10% of annotated metabolites in real biological samples were still mis-annotated or mis-quantified due to unresolved interference [1].
While direct data on this compound is limited, its classification as a microtubule-targeting agent and a derivative of 4-aryl-4H-chromene provides a basis for establishing QC checks [1] [2]. The core strategy involves combining identity, purity, and functional assays.
The table below outlines the key analytical procedures for quality control.
| QC Check | Key Parameter | Target Specification | Applicable to this compound |
|---|---|---|---|
| Identity & Purity (RP-HPLC) | Purity, related substances, assay content [3] | Purity: ≥ 95-98% (area normalization); Related substances: Individual unknown ≤ 0.5%, Total impurities ≤ 2.0% [3] | Highly applicable; standard for small molecule APIs. |
| Structural Confirmation | Mass, nuclear magnetic resonance (NMR) spectrum | Consistent with theoretical mass and reference NMR spectrum [1] | Essential for confirming batch identity. |
| Potency & Functional Activity | In vitro tubulin polymerization inhibition, anti-proliferative IC50 in cancer cell lines [1] [4] | IC50 value within a pre-defined range (e.g., 1.5-fold of the historical mean) [4] | Critical for ensuring biological consistency between batches. |
| Forced Degradation Studies | Purity after stress (acid, base, oxidation, heat, light); establishes stability-indicating method [3] | Main peak homogeneity; resolution from degradation products [3] | Confirms the HPLC method can detect stability issues. |
This method is adapted from a validated protocol for antineoplastic agents [3].
This functional assay verifies the biological activity of each batch [4] [2].
The workflow below illustrates the logical sequence for processing and quality control testing of a this compound batch.
Q1: What are the critical quality attributes (CQAs) for a this compound batch? The CQAs are identity, assay/potency, purity (including related substances), and microbiological status. These ensure the compound is what it claims to be, is potent, pure, and safe to use in a lab setting.
Q2: Our batch passed chemical purity but failed the biological potency test. What could be the reason? This indicates a loss of functional activity despite the compound's chemical integrity. Potential causes include:
Q3: How can we minimize variability in our QC results? A large study on a gene expression test found that reagent lots were the largest contributor to inter-batch variance (52.3%), followed by operators (18.9%) [5]. To minimize variability:
| Inhibitor Name / Class | Binding Site | Development Status | Reported Efficacy (Pre-clinical/Clinical) | Key Characteristics & Findings |
|---|
| Crolibulin (EPC2407) | Colchicine Site | Phase I/II Clinical Trials (for anaplastic thyroid cancer) [1] [2] | • Active against tumor angiogenesis and various experimental tumors [1]. • In a 2017 study: Showed inferior antiproliferative activity (higher IC50 values) against several cancer cell lines compared to a novel compound, 5k [3]. | • Derivative of 4-Aryl-4H-chromenes [1]. • Inhibits tubulin polymerization, causes G2/M cell cycle arrest [1] [3]. • Development is restricted due to cardiovascular toxicity and neurotoxicity [1] [3]. | | Paclitaxel | Taxane Site | Approved Clinical Drug | • A 2024 meta-analysis found that Eribulin showed no statistical difference in overall survival or disease control rate compared to paclitaxel regimens in breast cancer, but with different adverse event profiles [4]. | Microtubule-stabilizing agent. The comparison here is indirect, via a meta-analysis with Eribulin. | | Eribulin | Non-Taxane Site | Approved Clinical Drug | • In HER2-negative advanced breast cancer, a 2025 real-world study showed a median Progression-Free Survival (PFS) of 6.0 months with Eribulin-based therapy [5]. | Microtubule-destabilizing agent. Compared to paclitaxel, it is less likely to cause nervous system lesions but more likely to cause neutropenia [4]. | | Combretastatin A-4 (CA-4) | Colchicine Site | Pre-clinical / Probe Compound | • A potent natural CBSI and a common reference compound in research [6] [3]. • In a 2025 study, novel thiazole-based derivatives (10a, 10o, 13d) exhibited lower IC50 values (2.69-3.68 μM) in tubulin inhibition assays compared to CA-4 (8.33 μM) [6]. | • Serves as a benchmark for many novel CBSIs. • Its clinical application is impeded by poor solubility and isomerization of its cis-double bond to a less active trans-form [3]. | | Novel Compound 5k | Colchicine Site | Pre-clinical Research | • In a 2017 study, it displayed superior antiproliferative potency (IC50: 0.02-1.22 μM) against multiple cancer cell lines compared to both this compound and CA-4 [3]. | • An imidazo[1,2-a]pyridine derivative designed using this compound and CA-4 as structural inspirations [3]. • Demonstrated effective tubulin polymerization disruption and G2/M phase arrest [3]. |
For researchers, the experimental context behind the data is crucial. Here are the methodologies from key studies cited above.
1. Antiproliferative Assay (MTT Assay)
2. Tubulin Polymerization Inhibition Assay
3. Immunofluorescence Assay
The following diagram illustrates the shared mechanism of Colchicine Binding Site Inhibitors (CBSIs) like this compound and the associated toxicity challenge.
All CBSIs share the overarching mechanism of binding to tubulin at the colchicine site, which inhibits microtubule polymerization, disrupts the mitotic spindle, and ultimately leads to cell cycle arrest at the G2/M phase and apoptosis [1] [2] [3]. However, the specific interactions within the binding pocket differ.
The table below summarizes the binding characteristics of different agents:
| Agent | Core Structure / Class | Key Binding Interactions & Characteristics |
|---|---|---|
| Crolibulin | 4-Aryl-4H-chromene derivative [4] | Binds deeply in the hydrophobic pocket; crucial interactions involve the cyano group and aromatic A-ring; crystal structure shows binding induces conformational change in tubulin [1] [4]. |
| Colchicine | Natural Tricyclic Alkaloid [2] | Binds at interface of α/β-tubulin; 3,4,5-trimethoxyphenyl (TMP) "A-ring" anchors molecule; tropolone "C-ring" modulates inhibition [2] [5]. Prone to induce curved conformation in tubulin dimers, preventing straight structure needed for assembly [3]. |
| Combretastatin A-4 (CA-4) | cis-Stilbene (Natural Product) [6] [3] | Also relies heavily on a TMP moiety for binding to the hydrophobic pocket in β-tubulin [5]. The cis-orientation of its two aromatic rings is critical for activity [1] [6]. |
| Novel 5k Compound | 5-Indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitrile [1] | Designed as hybrid; molecular modeling shows a similar binding posture to this compound in the colchicine-binding pocket [1]. |
The colchicine binding site features key structural elements that inhibitors target, as shown in the diagram below which synthesizes information from structural studies [4] [5]:
The following table compares the experimental efficacy, clinical status, and key challenges of these agents based on available data:
| Agent | Preclinical Antiproliferative Activity (IC₅₀) | Clinical Status & Key Findings | Reported Major Challenges |
|---|---|---|---|
| This compound | Superior to CA-4 in some tests; lead compound 5k (same class) showed IC₅₀ values of 0.02 - 1.22 µM across multiple cancer cell lines [1]. | Phase I/II trials completed; acts as a Vascular Disrupting Agent (VDA); clinical MRI showed reduced tumor perfusion post-treatment [4] [7]. | Cardiovascular toxicity and neurotoxicity impeded further clinical development [4] [3]. |
| Colchicine | Potent antimitotic activity [8]. | FDA-approved for gout and FMF; not approved as anticancer drug due to narrow therapeutic index [2] [3]. | High general toxicity (GI upset, neutropenia, multi-organ dysfunction) limits anticancer use [2] [3]. |
| Combretastatin A-4 Phosphate (Fosbretabulin) | Strong cytotoxicity against various cancer cell lines [6] [3]. | FDA-approved for thyroid cancer; evaluated in numerous clinical trials as a VDA, often in combination [6] [3]. | The active CA-4 molecule has poor solubility and can isomerize to less active trans-form [6]. |
| Novel 5k Compound | IC₅₀ range: 0.02 - 1.22 µM (superior to CA-4 & this compound in cellular assay) [1]. | Preclinical research stage only [1]. | To be fully determined; designed to overcome solubility and resistance issues of earlier CBSIs [1]. |
To contextualize the data in the tables, here are summaries of the key experimental methodologies used in the cited research.
1. Cytotoxicity (Antiproliferative) Assay [1]
2. Tubulin Polymerization Assay [1]
3. Cell Cycle Analysis by Flow Cytometry [1]
4. Colchicine Competition Assay [1]
5. Clinical DCE-MRI/DW-MRI for VDA Assessment [7]
Experimental data confirms that this compound binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization. Key validation methods include X-ray crystallography, antiproliferative activity assays, and cell cycle analysis [1] [2].
| Experiment Type | Key Findings & Quantitative Data | Purpose/Rationale |
|---|---|---|
| X-ray Crystallography [1] | Determined crystal structure of tubulin-crolibulin complex at 2.5 Å resolution. Unambiguous electron density showed binding at colchicine site on β-tubulin. | Provide atomic-level, experimental picture of binding mode and specific interactions with tubulin residues. |
| In Vitro Antiproliferative Assay [2] | IC₅₀ values against 5 human cancer cell lines: 0.02 to 1.22 μM (superior to CA-4 and this compound in one study). | Demonstrate compound's potency and efficacy in killing cancer cells. |
| Cell Cycle Analysis [1] [2] | Inhibition of microtubule polymerization arrests cell cycle at G2/M phase. | Confirm that the compound's effect on tubulin disrupts mitosis, a hallmark of tubulin-targeting agents. |
| Colchicine Competition Assay [2] | This compound's tubulin polymerization inhibition is disrupted by colchicine. | Verify that this compound binds specifically to the colchicine-binding site, as binding is competitive. |
Here are the general methodologies for the key experiments used to validate this compound's binding and mechanism of action.
This protocol reveals the precise molecular interactions between this compound and tubulin [1] [3].
This biochemical assay directly measures the effect of this compound on microtubule formation [4] [2].
These experiments confirm the functional consequences of tubulin binding in a cellular context [2].
The diagrams below illustrate this compound's binding mechanism and the experimental workflow for its validation.
The table below summarizes key information about this compound (EPC2407), a novel small-molecule vascular disrupting agent (VDA) and apoptosis inducer [1].
| Attribute | Description |
|---|---|
| Mechanism of Action | Binds to tubulin at the colchicine binding site, inhibiting microtubule polymerization. This leads to disruption of tumor vasculature and direct induction of tumor cell apoptosis [2] [3] [1]. |
| Primary Indications (in Trials) | Advanced solid tumors; specifically evaluated in a Phase II trial for Anaplastic Thyroid Cancer (ATC) in combination with cisplatin [1]. |
| Key Efficacy Findings | • Preclinical: Showed potent anti-tumor activity in human tumor xenograft models [1]. • Clinical (Phase I): Quantitative MRI in a Phase I study (NCT00423410) showed treatment-induced changes in tumor perfusion and water diffusivity, consistent with its VDA mechanism [3]. |
A Phase I clinical study (NCT00423410) provided insights into this compound's biological activity through advanced imaging techniques [3].
The following diagram illustrates this compound's mechanism of action and the workflow for its clinical assessment as described in the available studies.
The following table consolidates key information about this compound from the search results, which explains its function as a Vascular Disrupting Agent (VDA) rather than a conventional cytotoxic agent measured in standard cell line assays.
| Aspect | Details |
|---|---|
| Molecular Target | Binds to the colchicine binding site on β-tubulin [1] [2] [3]. |
| Primary Mechanism | Microtubule disruption → Vascular Disrupting Agent (VDA). Targets tumor vasculature, causing endothelial cell shape change, vascular shutdown, and tumor cell death [1] [4] [3]. |
| Cytotoxic/Anti-tumor Effect | Induces apoptosis and produces anti-vascular effects. Preclinical studies show activity in prostate adenocarcinoma and glioma models [1] [2]. |
| Clinical Evidence of Effect | In a Phase 1 trial (NCT00423410), DCE-MRI and DW-MRI showed decreased tumor perfusion and changes consistent with cell swelling 2-3 days post-treatment, confirming its VDA activity in patients [1] [3]. |
| Reported Toxicities | Strong cardiovascular toxicity and neurotoxicity have been reported, limiting its clinical use [2]. |
The structural mechanism of this compound is visualized in the diagram below.
The Phase 1 clinical study used quantitative MRI to measure this compound's effects, providing a direct assessment of its biological activity in human tumors [1] [3]. The key parameters and findings are summarized below.
| MRI Modality | Measured Parameters | Observed Changes Post-Crolibulin |
|---|---|---|
| DCE-MRI (Dynamic Contrast-Enhanced) | (\ce{k^{trans}}) (volume transfer constant), (\ce{v_{e}}) (extracellular volume), (\ce{AUC90s}) (Area under Gd-concentration curve) | Reduction in (\ce{k^{trans}}) and (\ce{AUC90s}), indicating reduced tumor perfusion & permeability [1] [3]. |
| DW-MRI (Diffusion-Weighted) | ADC (Apparent Diffusion Coefficient) | Decrease in ADC, consistent with cell swelling and early cytotoxic response [1] [3]. |
| Feature | This compound | Combretastatin A4 Phosphate (CA4P) | DMXAA (ASA404) | Plinabulin |
|---|---|---|---|---|
| Drug Class | Tubulin-binding agent (Colchicine-site inhibitor) [1] [2] | Tubulin-binding agent (Colchicine-site inhibitor) [2] [3] | Flavonoid [2] [3] | Tubulin-binding agent [1] |
| Molecular Target | β-tubulin (colchicine binding site) [4] [5] | β-tubulin (colchicine binding site) [2] [3] | Not tubulin; thought to stimulate cytokine release (e.g., TNF-α) from leukocytes [3] | Tubulin (colchicine binding site) [1] |
| Primary Mechanism of Action | Binds tubulin, depolymerizes microtubules → Disrupts endothelial cytoskeleton → Vascular shutdown [4] [2] | Binds tubulin, depolymerizes microtubules → Alters endothelial cell shape → Vascular shutdown [2] [3] | Induces inflammatory signaling in host cells → Cytokine-mediated vascular shutdown [3] | Inhibits tubulin polymerization, causes vascular disruption [1] |
| Key Clinical Trial Phase | Phase I and Phase I/II (completed for monotherapy and with cisplatin) [1] [5] | Phase I/II/III [2] [3] | Phase III (development largely halted) [3] | Phase I [1] |
| Noted Toxicities | Cardiovascular toxicity, neurotoxicity [4] [6] | Tumor pain, DLTs at high doses (e.g., bowel ischemia) [2] | Not specified in available results | Not specified in available results |
| Imaging Biomarkers for Response | DCE-MRI (reduction in Ktrans, ve, AUC90s), DW-MRI (increase in ADC) [1] | DCE-MRI (reduction in Ktrans, IAUGC) [2] | Not specified in available results | DCE-MRI (reduction in Ktrans) [1] |
For researchers, the methodologies used to evaluate this compound in its Phase 1 study provide a model for assessing VDA activity.
The following details are summarized from the published study on this compound, which serves as a template for key experiments in VDA development [1].
The following diagram illustrates the distinct mechanisms by which the two main classes of VDAs, tubulin-binding agents and flavonoids, induce vascular shutdown in tumors.
Mechanistic Clarity vs. Obscurity: this compound's crystal structure with tubulin provides a rational basis for drug design [4] [5]. In contrast, DMXAA's failure in late-stage trials has been partly attributed to an unclear mechanism and species-specific effects [3].
Toxicity Hurdles: Toxicity, particularly cardiovascular and neurotoxicity, is a noted challenge that has limited the clinical development of this compound [4] [6].
Combination Therapy as a Future Path: The recognized mechanism of leaving a viable tumor rim suggests VDAs are ideally suited for combination with cytotoxic chemotherapy or radiation, which target the proliferating cells at the periphery [2] [7].
Computational methods for predicting protein-ligand binding affinity, crucial in drug discovery, have evolved significantly. The table below compares the main approaches, their principles, advantages, and limitations.
| Method Category | Key Principle | Example Methods/Programs | Pros & Cons |
|---|
| Physical Simulation-Based [1] | Models physical interactions at the atomic level using physics laws. | Free Energy Perturbation (FEP), Molecular Dynamics (MD) | Pros: High physical trust, detailed mechanism insight. Cons: Computationally expensive, requires high-quality protein structures. | | Docking & Empirical Scoring [2] | Uses mathematical models to score protein-ligand interactions quickly. | Glide (Schrödinger), AutoDock, GOLD, MOE | Pros: Very fast, high-throughput. Cons: Scoring functions often poorly correlate with experimental affinity. | | Machine Learning (ML) [1] [3] | Learns patterns and features from large datasets of known protein-ligand complexes. | PotentialNet, RTMScore, KDEEP, Pafnucy | Pros: Can be very fast, good at finding patterns. Cons: Performance depends on training data; can be a "black box". | | Physics-Informed ML [1] | Hybrid approach combining explicit physical modeling with machine learning. | Multiple-instance learning (as used by Optibrium) | Pros: Balances speed and physical rationale, broader applicability. Cons: Still an emerging field. |
A promising strategy is to use these methods in a synergistic manner. For instance, a physics-informed ML model can rapidly screen vast chemical libraries, after which the top candidates are validated with more computationally intensive but accurate FEP methods [1].
While direct computational comparisons were not found, experimental structural data is available to validate such models. One study solved the crystal structure of this compound in complex with tubulin at 2.5 Å resolution, providing an authoritative reference for computational predictions [4].
The following diagram illustrates the key intermolecular interactions between this compound and the colchicine binding site of tubulin, as revealed by the crystal structure. These specific contacts are critical for computational models to replicate accurately.
The crystal structure confirms that this compound binds to the colchicine site on β-tubulin. The 3'-bromo,4',5'-dimethoxybenzene ring is buried deep in a hydrophobic pocket, while the hydrogen bond with CYSβ241 is a critical interaction common to many colchicine-site inhibitors [5] [4]. The halogen bond formed by the bromo group is a distinctive feature of this compound's binding mode [4].
For researchers aiming to computationally validate and compare this compound's binding affinity, the following workflow, which integrates multiple methods, is recommended.
Detailed Experimental & Computational Protocols:
Starting Structure Preparation:
Ligand Preparation & Docking:
Binding Affinity Calculation:
Experimental Correlation & Validation:
Experimental data, primarily from X-ray crystallography, confirms that this compound specifically targets the colchicine binding site on tubulin.
The following table summarizes how this compound's target compares to other major classes of microtubule-targeting agents.
| Drug Class / Example | Primary Binding Site | Effect on Microtubules | Clinical/Development Status |
|---|---|---|---|
| This compound | Colchicine site | Destabilizes / Inhibits polymerization | Phase I/II trials (e.g., for anaplastic thyroid cancer) [2] |
| Taxanes (Paclitaxel) | Taxane site on β-tubulin | Stabilizes / Promotes polymerization | FDA-approved (e.g., breast, ovarian cancer) [3] [4] |
| Vinca Alkaloids (Vincristine) | Vinca site on β-tubulin | Destabilizes / Inhibits polymerization | FDA-approved (e.g., leukemias, lymphomas) [5] |
| Colchicine | Colchicine site | Destabilizes / Inhibits polymerization | Approved for gout, not cancer (toxicity) [3] |
This table illustrates that while this compound shares its binding site with colchicine, it is a distinct synthetic compound developed to potentially overcome the limitations of natural products like colchicine and podophyllotoxin [2].
The specificity of a tubulin inhibitor like this compound is typically established through a combination of techniques. The workflow below outlines the key experimental approaches, with the green path representing the method used for this compound.
The established path for this compound, as shown in the diagram, involves: